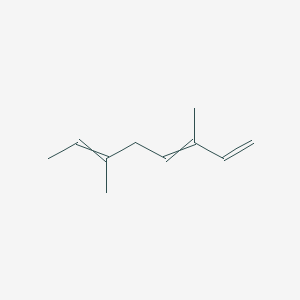
3,6-Dimethylocta-1,3,6-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
β-Ocimene , is a naturally occurring monoterpene found in a variety of plants and fruits. It is a colorless to straw-colored liquid with a warm, herbaceous aroma. This compound plays a significant role as a plant metabolite and is used in the fragrance and perfumery industry due to its pleasant odor .
準備方法
Synthetic Routes and Reaction Conditions
3,6-Dimethylocta-1,3,6-triene can be synthesized through various methods. One common approach involves the isomerization of linalool in the presence of an acid catalyst such as Amberlyst-15 resin . The reaction typically occurs under mild conditions, with the resin facilitating the rearrangement of the linalool molecule to form the desired triene structure.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils of plants like basil, bay, and hops. The compound can be isolated through distillation and purification processes to obtain a high-purity product suitable for use in various applications .
化学反応の分析
Types of Reactions
3,6-Dimethylocta-1,3,6-triene undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxygenated derivatives, such as and .
Reduction: Reduction reactions can convert the triene into saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Catalytic hydrogenation using is a typical method for reducing the triene.
Substitution: Halogenation reactions often use or under controlled conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学的研究の応用
3,6-Dimethylocta-1,3,6-triene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role as a plant metabolite and its interactions with other biological molecules.
Medicine: Investigated for its potential antioxidant and antimicrobial properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
作用機序
The mechanism of action of 3,6-Dimethylocta-1,3,6-triene involves its interaction with various molecular targets and pathways. As a monoterpene, it can modulate the activity of enzymes and receptors in biological systems. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress . Additionally, its antimicrobial effects are linked to its ability to disrupt microbial cell membranes and inhibit the growth of bacteria .
類似化合物との比較
3,6-Dimethylocta-1,3,6-triene is part of the ocimene family, which includes several isomeric forms:
α-Ocimene: cis-3,7-Dimethyl-1,3,7-octatriene.
cis-β-Ocimene: cis-3,7-Dimethyl-1,3,6-octatriene.
trans-β-Ocimene: trans-3,7-Dimethyl-1,3,6-octatriene.
Uniqueness
What sets this compound apart from its isomers is its specific arrangement of double bonds and methyl groups, which contribute to its distinct chemical properties and biological activities. Its unique structure allows it to interact differently with enzymes and receptors compared to other ocimene isomers .
特性
CAS番号 |
32778-25-9 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC名 |
3,6-dimethylocta-1,3,6-triene |
InChI |
InChI=1S/C10H16/c1-5-9(3)7-8-10(4)6-2/h5-7H,1,8H2,2-4H3 |
InChIキー |
NKOIWCFWMDLWKY-UHFFFAOYSA-N |
正規SMILES |
CC=C(C)CC=C(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butylcarbamoyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14687141.png)
![1-Methoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B14687144.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(decyloxy)benzene]](/img/structure/B14687146.png)


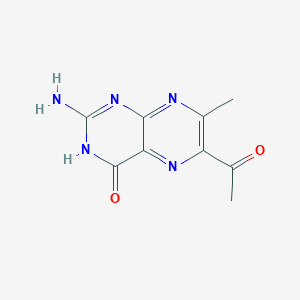
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-1-(furan-2-yl)-3-hydroxybutan-1-one](/img/structure/B14687173.png)
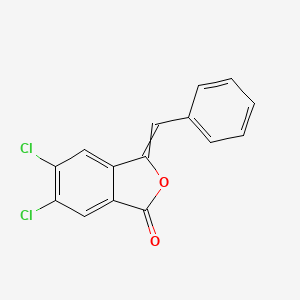


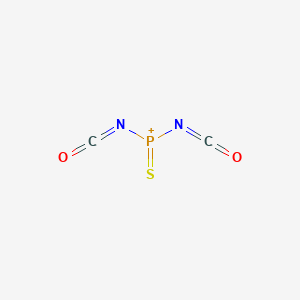

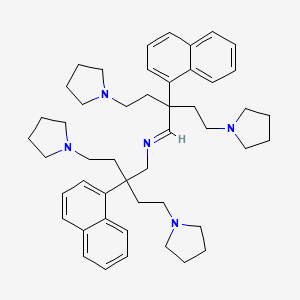
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
